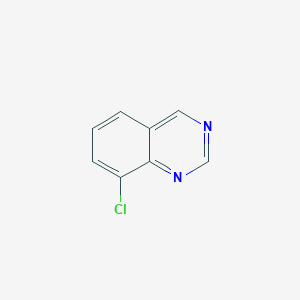

8-Chloroquinazoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAOERVORSOTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392307 | |

| Record name | 8-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-04-2 | |

| Record name | 8-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of 8 Chloroquinazoline

Regioselective Functionalization of the Quinazoline (B50416) Scaffold

The functionalization of the quinazoline core is a key area of research due to the wide range of biological activities exhibited by its derivatives. nih.govchim.it The position of substituents on the quinazoline ring can significantly alter the molecule's physicochemical properties and, consequently, its biological function. nih.gov

The chloro-substituent at the C-8 position plays a role in directing the regioselectivity of further functionalization. While C-H functionalization has emerged as a powerful tool for modifying heterocycles, the inherent reactivity of the quinazoline nucleus, influenced by the nitrogen atoms and existing substituents, dictates the position of these modifications. chim.itmdpi.com For instance, in related quinoline (B57606) systems, the use of different metal amides can lead to regioselective functionalization at either the C-2 or C-8 positions. researchgate.netacs.orgresearchgate.net Specifically, lithium-magnesium and lithium-zinc amides have been shown to direct functionalization to the C-8 position. researchgate.netacs.orgresearchgate.net This highlights the importance of the reagent in controlling the site of reaction. The electronic effects of the chloro group at C-8, being an electron-withdrawing group, can also influence the reactivity of other positions on the ring system. nih.gov

Studies on quinoline N-oxides have demonstrated that substituents on the ring can impact the regioselectivity of C-H arylation, with both electronic and steric factors playing a crucial role. acs.org For example, the presence of a directing group, such as an N-oxide, can facilitate selective functionalization at the C-8 position. acs.org While direct C-H functionalization of 8-chloroquinazoline itself is a complex area, the principles of regioselectivity observed in similar heterocyclic systems provide valuable insights into how the chloro group at C-8 can influence the introduction of new functional groups onto the quinazoline scaffold. chemrxiv.orgresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-quinazolines. The reactivity of the C-Cl bond is significantly activated by the nitrogen atoms in the quinazoline ring. rroij.comrroij.com This allows for the displacement of the chloride ion by a variety of nucleophiles.

The reaction of this compound with various amines is a common method to introduce nitrogen-containing substituents at the C-8 position. google.com This amination is a type of nucleophilic aromatic substitution. chim.itresearchgate.netnih.gov The general mechanism for SNAr reactions on 4-chloroquinazoline (B184009) has been studied, providing insights applicable to the 8-chloro isomer. researchgate.net The reaction of 4-chloroquinazolines with amines is a widely used method for synthesizing 4-aminoquinazolines. beilstein-journals.orgnih.govscielo.brsioc-journal.cn The efficiency of these reactions can be influenced by the nature of the amine and the reaction conditions, with microwave irradiation sometimes used to improve yields and shorten reaction times, especially with less nucleophilic amines. chim.itbeilstein-journals.orgnih.gov

For instance, the synthesis of novel 6,7,8-trimethoxy-N-substituted-4-aminoquinazoline compounds involves the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with various aryl amines. mdpi.orgnih.gov While this example involves a chloro group at C-4, the underlying principle of nucleophilic substitution by an amine is directly relevant to this compound. The reaction typically proceeds by heating the chloroquinazoline with the desired amine, sometimes in a solvent like isopropanol. mdpi.orgnih.gov The reactivity of the amine is a key factor; electron-rich amines generally react more readily than electron-poor ones. beilstein-journals.orgnih.gov The use of acidic conditions has also been explored to promote the amination of related chloro-substituted heterocycles. acs.org

| Reactant | Reagent | Product | Conditions | Reference |

| 4-Chloroquinazoline | Aniline (B41778) | 4-Anilinoquinazoline (B1210976) | Microwave irradiation | beilstein-journals.orgnih.gov |

| 6,7,8-Trimethoxy-4-chloroquinazoline | Aryl amines | 6,7,8-Trimethoxy-N-aryl-4-aminoquinazoline | Reflux in i-propanol | mdpi.orgnih.gov |

| 5-Chloro- Current time information in Chatham County, US.orientjchem.orgresearchgate.nettriazolo[4,3-a]pyrazine | Primary amines | 8-Substituted amino- Current time information in Chatham County, US.orientjchem.orgresearchgate.nettriazolo[4,3-a]pyrazine | Room temperature | beilstein-journals.org |

This compound can react with hydrazine (B178648) hydrate (B1144303) to yield 8-hydrazinylquinazoline. This reaction is a nucleophilic aromatic substitution where hydrazine acts as the nucleophile. The resulting hydrazinyl derivative is a versatile intermediate for further synthesis. rroij.comrroij.comsci-hub.se For example, 4-hydrazinylquinazolines, prepared from their 4-chloro counterparts, are key precursors for synthesizing fused heterocyclic systems like triazoloquinazolines. orientjchem.orgresearchgate.netchem-soc.sieurjchem.comekb.eg

The reaction is typically carried out by refluxing the chloroquinazoline with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or tetrahydrofuran. sci-hub.sechem-soc.si The hydrazinyl group introduced can then undergo further reactions. For instance, it can be condensed with aldehydes or ketones to form Schiff bases, or cyclized with various reagents to create fused heterocyclic rings. chem-soc.siekb.eg The reaction of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline with hydrazine hydrate, for example, leads to the formation of a hydrazinyl derivative which can be further cyclized. researchgate.netchem-soc.si Similarly, 4-chloro-6,8-dibromoquinazoline reacts with hydrazine hydrate to give the corresponding 4-hydrazino derivative, which is a precursor for triazoloquinazolines. orientjchem.org

| Starting Material | Reagent | Product | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline | Hydrazine hydrate | 4-Hydrazinyl-6,7-dimethoxyquinazoline | sci-hub.se |

| 4-Chloroquinazoline | Hydrazine hydrate | 4-Hydrazinylquinazoline | rroij.comrroij.com |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate | 2-Carboxyvinyl-4-hydrazinyl-6,8-dibromoquinazoline | chem-soc.si |

| 4-Chloro-6,8-dibromoquinazoline | Hydrazine hydrate | 4-Hydrazino-6,8-dibromoquinazoline | orientjchem.org |

Amination Reactions with this compound

Derivatization at Other Positions Influenced by the 8-Chloro Substituent

The presence of the chloro group at the 8-position can electronically influence the reactivity of other positions on the quinazoline ring, particularly the C-2 and C-4 positions, which are part of the pyrimidine (B1678525) ring.

The C-2 and C-4 positions of the quinazoline ring are highly susceptible to nucleophilic attack, especially when a good leaving group like a chlorine atom is present at these positions. researchgate.netresearchgate.netmdpi.comresearchgate.net While the primary focus is on this compound, the principles of reactivity at C-2 and C-4 are general to the quinazoline scaffold. The introduction of substituents at these positions is a common strategy in the synthesis of biologically active quinazolines. nih.gov

For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C-4 position. mdpi.com The C-4 position is generally more reactive towards nucleophiles than the C-2 position. rroij.comrroij.com This differential reactivity allows for sequential functionalization. After substitution at C-4, the C-2 position can be modified under different, often more forcing, conditions. The 8-chloro group, being electron-withdrawing, would be expected to further activate the C-4 and C-2 positions towards nucleophilic attack, although its effect would be less pronounced than that of substituents at positions 5 or 7 due to its location on the benzene (B151609) ring rather than the pyrimidine ring.

A variety of nucleophiles can be used to modify the C-2 and C-4 positions, including amines, thiols, and alkoxides. orientjchem.orgeurjchem.comekb.eg For example, 4-chloro-6,8-dibromoquinazoline has been shown to react with various amines and mercapto compounds at the C-4 position. orientjchem.org

The quinazoline scaffold can be fused or substituted with other heterocyclic rings to create more complex molecular architectures with potentially enhanced biological activities. scirp.orgheteroletters.org This is often achieved by first introducing a reactive handle, such as a hydrazinyl group, onto the quinazoline core.

As discussed previously, the reaction of a chloroquinazoline with hydrazine hydrate yields a hydrazinylquinazoline. orientjchem.orgchem-soc.sieurjchem.com This intermediate is a key building block for the synthesis of fused triazoloquinazolines. orientjchem.orgresearchgate.netchem-soc.sieurjchem.com For example, 4-hydrazino-6,8-dibromoquinazoline can be cyclized with carbon disulfide to form a triazoloquinazoline. orientjchem.org Similarly, the reaction of a 4-hydrazinylquinazoline derivative with aromatic aldehydes can lead to the formation of fused 5-substituted- Current time information in Chatham County, US.orientjchem.orgresearchgate.nettriazoloquinazoline derivatives. researchgate.netchem-soc.si Another approach involves the reaction of a chloroquinazoline with acid hydrazides to furnish 1,2,4-triazoloquinazoline derivatives. eurjchem.com

Beyond fused systems, heterocyclic moieties can be directly attached to the quinazoline ring. For instance, 4-chloroquinazolines can react with heterocyclic amines, such as 2-aminothiazoles, to yield 4-(heteroaryl)aminoquinazolines. eurjchem.com These reactions highlight the versatility of the chloroquinazoline core in constructing a diverse array of heterocyclic derivatives.

| Quinazoline Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

| 4-Hydrazino-6,8-dibromoquinazoline | Carbon disulfide | Triazoloquinazoline | orientjchem.org |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate, Aromatic aldehydes | Fused 5-substituted- Current time information in Chatham County, US.orientjchem.orgresearchgate.nettriazoloquinazoline | researchgate.netchem-soc.si |

| Chloroquinazoline | Acid hydrazides | 1,2,4-Trizolo-quinazoline | eurjchem.com |

| Chloroquinazoline | 2-Aminothiazoles | 4-(Thiazol-2-ylamino)quinazoline | eurjchem.com |

Structure Activity Relationship Sar Studies of 8 Chloroquinazoline Derivatives

Influence of Halogenation (specifically at C-8) on Biological Activity

The position of halogen substituents on the quinazoline (B50416) ring has a marked effect on biological activity. Research into C4 phenethylamine-based chloroquinazolines as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease, has demonstrated the superior efficacy of placing a chlorine atom at the C-8 position. rsc.org

A comparative study of chloroquinazoline isomers revealed a distinct order of activity for inhibiting both Aβ40 and Aβ42 aggregation: 8-Cl > 7-Cl > 6-Cl. rsc.org This indicates that the 8-chloro substitution provides the most favorable interactions for disrupting the formation of amyloid plaques. For instance, the derivative 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) was identified as the most potent inhibitor of Aβ40 aggregation in its series, with an IC₅₀ of 900 nM, making it 3.6 times more potent than the reference compound, curcumin. rsc.org Similarly, another C-8 chlorinated compound, 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine (9h), was a potent inhibitor of both Aβ40 and Aβ42 aggregation. rsc.org

In the context of anticancer activity, SAR studies on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols also highlight the importance of the substitution pattern on the benzene (B151609) ring of the quinazoline core. nih.govacs.org While substitutions at the 5- and 7-positions tended to decrease cytotoxic activity, the 8-chloroquinazoline derivative (7b) exhibited activity comparable to the lead compound against the A549 human lung cancer cell line. nih.govacs.org This suggests that the C-8 position is more tolerant of halogen substitution for maintaining anticancer potency compared to other positions on the benzene ring.

| Compound/Substitution | Target/Activity | Finding | Reference(s) |

| C-8 Chloro Substitution | Aβ Aggregation Inhibition | Exhibited superior activity compared to C-6 and C-7 chloro substitutions. The overall activity order was 8-Cl > 7-Cl > 6-Cl. | rsc.org |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) | Aβ40 Aggregation Inhibition | Most potent inhibitor in its series with an IC₅₀ value of 900 nM. | rsc.org |

| This compound derivative (7b) | Anticancer (A549 cells) | Showed cytotoxic activity comparable to the unsubstituted lead compound, whereas C-7 substitution was detrimental. | nih.govacs.org |

Impact of Substituents on the Quinazoline Scaffold on Pharmacological Efficacy

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of various substituents on the scaffold. mdpi.com SAR studies have revealed that modifications at nearly every position of the quinazoline core can modulate pharmacological efficacy.

Substitutions on the Benzene Ring (Positions 5, 6, 7, 8):

Positions 6 and 7: These positions are frequently modified to enhance potency. In the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, substitutions at positions 6 and 7 were found to improve inhibitory efficacy. ekb.eg Specifically for 4-(3-bromophenyl)amino quinazolines, the introduction of electron-donating groups like amino (NH₂) or methoxy (B1213986) (OMe) at the 6- or 7-position increased activity, which is consistent with a need for high electron density near the C-8 position. researchgate.net

Position 8: A phenyl ring at the C-8 position has been associated with improved anticancer potency. frontiersin.org

Position 6: The presence of a nitro group at the C-6 position is also linked to enhanced anticancer activity. frontiersin.org

Substitutions on the Pyrimidine (B1678525) Ring (Positions 2 and 4):

Position 2: The substituent at this position plays a critical role. In a series of microtubule-targeting anticancer agents, small hydrophobic groups (like Cl or CH₃) at the 2-position led to greater potency than an unsubstituted (H) derivative, possibly by improving cellular permeability. nih.gov For instance, the 2-Cl substituted series showed the highest antiproliferative activity. nih.gov The incorporation of various heterocyclic rings, such as pyridine (B92270) or triazole, at the C-2 position can confer antibacterial and antifungal properties. frontiersin.org

Position 4: Developing a lipophilic character at the C-4 position is considered desirable for achieving novel inhibitory affinity. frontiersin.org For HER2 kinase inhibitors, the aniline (B41778) moiety at C-4 was found to be a key determinant of selectivity over EGFR. nih.gov

Substitutions on the Quinazolinone Nitrogen (Position 3):

For quinazolinone derivatives, the introduction of different heterocyclic moieties at the N-3 position has been suggested to increase biological activity. mdpi.comnih.gov Attaching an arylmethylidine-hydrazide group via the N-3 position has been explored for developing PDE-4 inhibitors. rsc.org Furthermore, deactivating functional groups at the N-3 position have been shown to provide enhanced hypotensive efficacy. frontiersin.org

| Position | Substituent Type | Effect on Pharmacological Efficacy | Reference(s) |

| C-2 | Small hydrophobic groups (e.g., -Cl, -CH₃) | Increased antiproliferative activity. | nih.gov |

| C-4 | Lipophilic groups, Aniline moiety | Desirable for inhibitory affinity; influences HER2/EGFR selectivity. | frontiersin.orgnih.gov |

| C-6 & C-7 | Electron-donating groups (e.g., -NH₂, -OCH₃) | Enhanced EGFR tyrosine kinase inhibition. | ekb.egresearchgate.net |

| C-8 | Phenyl ring | Improved anticancer potency. | frontiersin.org |

| N-3 (Quinazolinone) | Heterocyclic moieties | Can increase overall biological activity. | mdpi.comnih.gov |

Correlation of Structural Features with Specific Pharmacological Targets

SAR studies have successfully correlated specific structural features of this compound derivatives and other substituted quinazolines with their activity against various pharmacological targets. researchgate.net

Kinase Inhibition: Quinazoline derivatives are well-known kinase inhibitors, and specific substitutions are crucial for targeting different kinases. frontiersin.orgacs.org

EGFR, VEGFR-2, and PDGFR-β: In a study of multi-target receptor tyrosine kinase (RTK) inhibitors, the presence of a bulky group at the C-2 position was found to be important for activity. nih.gov

HER2 vs. EGFR Selectivity: For developing selective HER2 inhibitors, the substituents at C-6 and the aniline moiety at C-4 of the quinazoline core are critical. One derivative, compound 7c , which possesses specific substitutions at these positions, showed an IC₅₀ of 8 nM for HER2 and a 240-fold higher selectivity for HER2 over EGFR compared to lapatinib. nih.gov

Aurora Kinases: A hybrid molecule combining features of ZM447439 and imatinib (B729) led to a quinazoline derivative (80 ) that inhibited Aurora A and Aurora B kinases in the nanomolar range. scielo.br

Receptor Antagonism:

Adenosine (B11128) A₂A Receptor: 2-aminoquinazolines have been developed as potent A₂A receptor antagonists. mdpi.com SAR studies focused on the C-4, C-6, and C-7 positions. A 6-bromo-4-(furan-2-yl)quinazoline-2-amine was a highly potent antagonist. mdpi.comresearchgate.net Further studies showed that a derivative with a specific substitution pattern (5m ) had a high affinity for the human A₂A receptor (hA₂AR) with a Kᵢ value of 5 nM. researchgate.net The C-7 chlorine atom, in particular, has been noted for its orientation toward the catalytic triad (B1167595) in related enzyme active sites. rsc.org

Vasopressin V₁b Receptor: 2,6-diarylquinazolin-4(3H)-ones, prepared from 6-halogenated precursors, were identified as vasopressin V₁b receptor antagonists. researchgate.net

Other Targets:

Aβ Aggregation: As discussed previously, C-8 chloro-substituted 2,4-diaminoquinazolines are potent inhibitors of Aβ aggregation, a key target in Alzheimer's disease therapy. rsc.org

Poly(ADP-ribose) polymerase (PARP): A series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were prepared as PARP inhibitors, with one derivative showing significant cytotoxicity in leukemia cells. nih.gov

| Structural Feature | Pharmacological Target | Example Compound(s)/Finding | Reference(s) |

| 8-Chloro-2,4-diaminoquinazoline | Aβ Aggregation | Potent inhibition of amyloid plaque formation. | rsc.org |

| Substituents at C-4 and C-6 | HER2 Kinase | Determines selectivity over EGFR. Compound 7c showed 240-fold greater selectivity than lapatinib. | nih.gov |

| 2-Aminoquinazoline (B112073) with substitutions at C-4, C-6, C-7 | Adenosine A₂A Receptor | High-affinity antagonists (e.g., compound 5m, Kᵢ = 5 nM). | mdpi.comresearchgate.net |

| Bulky group at C-2 | Receptor Tyrosine Kinases (EGFR, VEGFR-2, PDGFR-β) | Important for inhibitory activity. | nih.gov |

| 8-Substituted-quinazoline-4-one | PARP | Identified as inhibitors with cytotoxic effects. | nih.gov |

Biological Activities and Mechanistic Studies of 8 Chloroquinazoline and Its Derivatives

General Biological Activities of Quinazoline (B50416) Derivatives

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. ijmpr.intandfonline.com Derivatives of quinazoline have been extensively studied and have shown a broad spectrum of biological effects. ijmpr.intandfonline.com These activities include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticonvulsant, antihypertensive, antimalarial, antiviral, and antioxidant properties. ijmpr.intandfonline.commdpi.comnih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, which can significantly modulate its biological activity. ijmpr.in For instance, structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 4, 6, and 8 positions of the quinazolinone ring can enhance their therapeutic potential. ijmpr.in The presence of a halogen atom, such as chlorine, at the 6 and 8 positions has been noted to improve antimicrobial activities. ijmpr.in The diverse biological profile of quinazoline derivatives has led to the development of several marketed drugs for various therapeutic areas. ijmpr.intandfonline.com

Antimicrobial Activity

Quinazoline derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a range of pathogenic microorganisms. nih.govresearchgate.net The core quinazoline structure serves as a versatile scaffold for the development of new antimicrobial agents. nih.gov

Antibacterial Efficacy

Derivatives of quinazoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. ijmpr.inmdpi.comacs.org The antibacterial activity is often influenced by the nature and position of substituents on the quinazoline ring. ijmpr.in For example, the introduction of an 8-nitro group in fluoroquinolone derivatives has been shown to facilitate nucleophilic substitution at the C-7 position, leading to compounds with interesting antibacterial activity. mdpi.com

In one study, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and showed promising activity against multidrug-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org Another study highlighted that certain quinazoline derivatives exhibited promising MIC values (4–8 μg/mL) against Gram-negative bacteria like Escherichia coli, Pseudomonas putida, and Salmonella typhi, as well as Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net

| Derivative Type | Bacterial Strain(s) | Observed Efficacy |

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus | Low micromolar MICs. acs.org |

| Substituted quinazolines (8ga, 8gc, 8gd) | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | MIC values of 4–8 μg/mL. researchgate.net |

| 8-Nitrofluoroquinolones | S. aureus, E. coli | Good activity, particularly against S. aureus (MIC ≈ 2-5 μg/mL for some derivatives). mdpi.com |

Antifungal Efficacy

The quinazoline scaffold has also been a source of potent antifungal agents. ijmpr.innih.govresearchgate.net Derivatives have shown efficacy against various fungal pathogens, including Aspergillus niger and Candida albicans. researchgate.net The antifungal activity is also dependent on the substitution pattern of the quinazoline core. koreascience.kr

For instance, a series of 5,8-quinazolinedione (B1202752) derivatives modified at the 6 and 7 positions exhibited potent antifungal activity against Candida species and Aspergillus niger. koreascience.kr Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent antifungal activity than their 7-arylthio- and 6,7-bis-(arylthio)- counterparts. koreascience.kr In another study, certain quinazoline derivatives that displayed strong antibacterial action also showed significant antifungal activity, with MIC values ranging from 8–16 μg/mL against Aspergillus niger and Candida albicans. researchgate.net The introduction of chlorine atoms into the quinazolinone structure has been observed to enhance the antifungal effect. mdpi.com

| Derivative Type | Fungal Strain(s) | Observed Efficacy |

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida spp., Aspergillus niger | Potent antifungal activity. koreascience.kr |

| Substituted quinazolines (8ga, 8gc, 8gd) | Aspergillus niger, Candida albicans | MIC values of 8–16 μg/mL. researchgate.net |

| Chloro-substituted quinazolinones | Rhizoctonia solani AG1 | Obvious inhibitory effect. mdpi.com |

| 8-Hydroxyquinoline derivatives | Botrytis cinerea, Fusarium oxysporum, Verticillium albo atrum | Interesting antifungal activity with inhibition diameters reported. |

Anticancer Activity

Quinazoline derivatives are a well-established class of anticancer agents, with several compounds having been approved for clinical use. nih.govnih.gov Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov

Inhibition of Kinase Activity (e.g., EGFR, HER2)

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, such as EGFR (HER1) and HER2 (ErbB2). tandfonline.commdpi.comtandfonline.com Overexpression or mutation of these receptors is common in many cancers, making them attractive therapeutic targets. tandfonline.com The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors. tandfonline.comresearchgate.net

Research has led to the discovery of dual HER2/EGFR kinase inhibitors based on the anilinoquinazoline (B1252766) scaffold. tandfonline.comtandfonline.com For example, certain aryl 2-imino-1,2-dihydropyridine derivatives of anilinoquinazoline displayed potent inhibitory activity against both EGFR and HER2. tandfonline.comtandfonline.com Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-targeted kinase inhibitors, showing activity against EGFR, HER2, and VEGFR2. mdpi.com The development of derivatives with enhanced selectivity for HER2 over EGFR is an ongoing area of research to potentially reduce side effects associated with EGFR inhibition. nih.gov

| Derivative Type | Target Kinase(s) | IC50 Values |

| Aryl 2-imino-1,2-dihydropyridine anilinoquinazolines (5d, 5e) | EGFR, HER2 | EGFR: 2.09 µM (5d), 1.94 µM (5e); HER2: 3.98 µM (5d), 1.04 µM (5e). tandfonline.comtandfonline.com |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | EGFR, HER2, VEGFR2 | Exhibited nanomolar range activity against HER2, EGFR, and VEGFR2. mdpi.com |

| Isoquinoline-tethered quinazolines | HER2, EGFR | Demonstrated 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. nih.gov |

| 4-Anilinoquinazoline derivatives (8, 19, 21) | EGFR | IC50 values ranging from 0.69 to 1.8 µM. researchgate.net |

Anti-proliferative Effects on Cancer Cell Lines

Consistent with their kinase inhibitory activity, 8-chloroquinazoline derivatives and related compounds exhibit significant anti-proliferative effects against a variety of human cancer cell lines. nih.govtjpr.org These effects are often evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. tjpr.org

For instance, a series of novel N-R-2-[(3-R-2-oxo-2H- ijmpr.intandfonline.comujpronline.comtriazino[2,3-c]quinazolin-6-yl)thio]acetamides showed antiproliferative activity against a panel of 60 cancer cell lines, with particular efficacy against colon, melanoma, and ovarian cancer cells. nih.gov Another study on new hybrid quinazoline compounds found that a derivative with an acetohydrazide moiety (IXa) was the most effective against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values of 16.70 and 12.54 µM, respectively. tjpr.org Furthermore, tetrahydroquinolinone derivatives, which share structural similarities, have been shown to induce cell cycle arrest and apoptosis in lung cancer cells. nih.gov

| Derivative Type | Cancer Cell Line(s) | IC50 Values |

| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) | MCF-7 (breast), HCT116 (colon) | 16.70 µM (MCF-7), 12.54 µM (HCT116). tjpr.org |

| 2-[(3-methyl-2-oxo-2H- ijmpr.intandfonline.comujpronline.comtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (39) | Colon, Melanoma, Ovarian | GI50 in the micromolar range. nih.gov |

| Aryl 2-imino-1,2-dihydropyridine anilinoquinazolines (5d, 5e) | MDA-MB-231 (breast) | 2.4 µM (5d), 2.5 µM (5e). tandfonline.com |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 µM. mdpi.com |

| 8-Substituted-4-morpholine-quinazoline derivative (27) | Various cancer cell lines | Significant antiproliferative activity in the micromolar range. nih.gov |

Induction of Apoptosis

Quinazoline derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. The mechanisms through which these compounds exert their apoptotic effects are multifaceted, often involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One of the primary mechanisms involves the release of cytochrome c from the mitochondria into the cytosol. This event triggers a cascade of caspase activation, starting with caspase-9, which then activates downstream executioner caspases like caspase-3 and caspase-7, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Some derivatives also engage the extrinsic pathway by activating caspase-8. nih.gov Furthermore, certain quinazoline compounds have been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, a key transcription factor involved in promoting cell survival. nih.gov

The apoptotic activity of quinazoline derivatives is often linked to their ability to inhibit key signaling molecules. For instance, some compounds have been found to inhibit the phosphorylation of ERK1/2 and p38, which are crucial components of signaling pathways that regulate cell proliferation and survival. nih.gov The inhibition of Epidermal Growth Factor Receptor (EGFR) and its family members is another significant target for many quinazoline-based anticancer agents. nih.govfrontiersin.org By blocking EGFR signaling, these compounds can effectively halt cell growth and induce apoptosis. frontiersin.orgnih.gov

Specific examples of this compound derivatives and their apoptotic effects include:

Styrylquinazoline derivatives: Compounds such as IS8 and IS10 have been shown to decrease the levels of BID, a pro-apoptotic protein, and induce apoptosis through both caspase-dependent and -independent pathways. tandfonline.com

2-aryl-4-chloroquinazoline conjugates: A conjugate with 7-amino-2-aryl-5-bromoindole was found to induce apoptosis in Caco-2 and C3A cancer cells and significantly inhibit EGFR. frontiersin.org

Phenyltriazole and 2-aminoquinazoline (B112073) conjugates: The most active analog in this series was shown to decrease the expression of EGFR and p-EGFR, inducing apoptosis through the generation of reactive oxygen species. frontiersin.org

Pyrano[3,2-c]quinoline-3-carboxylates: One bromo derivative induced apoptosis in A549 lung cancer cells by 38.49-fold and increased total apoptosis by 20.4% compared to the control. rsc.org

The following table summarizes the apoptotic activity of selected quinazoline derivatives:

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| 4-benzothienyl amino quinazoline derivatives | Various human cancer cells | Increased cytotoxicity and enhanced apoptosis-inducing capabilities compared to gefitinib. nih.gov |

| Morpholin-3-one fused quinazoline derivatives | EGFR-overexpressing cells | Acted as EGFR inhibitors. nih.gov |

| Substituted quinazolin-4-amine (B77745) derivatives | BaF3-EGFRL858R/T790M/C797S cells | Inhibited EGFR phosphorylation and induced apoptosis, with cell cycle arrest in the G2 phase. nih.gov |

| 2-Aryl-4-chloroquinazoline-indole conjugates | Caco-2, C3A | Induced apoptosis and inhibited EGFR. frontiersin.org |

| Phenyltriazole and 2-aminoquinazoline conjugates | MCF-4 | Decreased EGFR and p-EGFR expression, induced apoptosis via ROS generation. frontiersin.org |

| Styrylquinazoline derivatives (IS8, IS10) | Leukemia cells | Decreased BID levels, induced apoptosis through caspase-dependent and -independent pathways. tandfonline.com |

| Pyrano[3,2-c]quinoline-3-carboxylate derivative | A549 lung cancer cells | Induced apoptosis 38.49-fold and increased total apoptosis by 20.4%. rsc.org |

Antitubulin Polymerization Effects

Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents. These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govacs.org

Research has shown that certain 4-biarylaminoquinazoline analogues act as potent antitubulin agents. While some of these compounds also inhibit tyrosine kinases, others are selective for tubulin, suggesting that the quinazoline scaffold can be modified to achieve target specificity. nih.gov Molecular modeling studies have helped to understand the binding modes of these compounds at the colchicine site, providing a rationale for their observed biological activity. nih.gov

One notable derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), demonstrated high cytotoxic activity and significant inhibition of tubulin assembly. acs.org Mechanistic studies confirmed that this compound arrests the cell cycle in the G2/M phase and disrupts microtubule formation by competing with colchicine for its binding site on tubulin. acs.org

The following table highlights key findings related to the antitubulin effects of quinazoline derivatives:

| Compound/Derivative Class | Key Findings | Mechanism of Action |

| 4-Biarylaminoquinazolines | Inhibited tubulin polymerization and induced G2/M cell cycle arrest. nih.gov | Bound to the colchicine site on tubulin. nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Exhibited potent cytotoxic activity and inhibited tubulin assembly with an IC50 of 0.77 μM. acs.org | Disrupted microtubule formation and competed with colchicine for binding. acs.org |

| Trifluoromethylquinoline derivatives | Compound 3q showed potent antiproliferative activities and antitubulin polymerization activity with an IC50 of 0.92 μM. researchgate.net | Docking simulation indicated binding at the colchicine site. researchgate.net |

Anti-inflammatory Activity

Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties in various experimental models. researchgate.netfabad.org.trnih.govjapsonline.com The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of key inflammatory mediators and enzymes.

Several studies have synthesized and evaluated novel quinazolinone derivatives for their anti-inflammatory potential. For instance, a series of 2-methyl-3-substituted-quinazolin-4-ones were tested, with some compounds showing a significant reduction in edema in the carrageenan-induced rat paw edema model. nih.gov Another study on 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives also reported good anti-inflammatory activity for specific compounds. japsonline.com

The anti-inflammatory activity of these compounds is influenced by the nature and position of substituents on the quinazoline ring. For example, in one study, compounds with a 2-methyl or 2,4-dinitro substitution on the aromatic ring at the 3-position showed favorable anti-inflammatory activity. fabad.org.tr

The table below summarizes the anti-inflammatory activity of selected quinazoline derivatives:

| Compound/Derivative Class | Model | Key Findings |

| 2-Methyl-3-substituted-3H-quinazolin-4-ones | Carrageenan-induced rat paw edema | Exhibited anti-inflammatory activity with edema inhibition ranging from 16.3% to 36.3%. nih.gov |

| 7-Chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives | Carrageenan-induced paw edema | Compounds IIc and IIg showed a good activity profile against inflammation. japsonline.com |

| 6,7,8-Methoxy substituted quinazolinones | Carrageenan-induced rat paw edema | Compounds QA-2 and QA-6 exhibited good anti-inflammatory activity. fabad.org.tr |

| Thiourea derivatives of naproxen | In vivo anti-inflammatory study | Compounds 8 and 9 were capable of decreasing paw edema, with high inhibition percentages of 44.83% and 49.29%, respectively. nih.gov |

Anti-Alzheimer's Disease Potential

The quinazoline scaffold is a promising framework for the development of multi-target agents for Alzheimer's disease (AD). rsc.orgmdpi.comnih.gov Derivatives of this compound have shown potential in targeting several key pathological features of AD.

Cholinesterase Inhibition

One of the primary therapeutic strategies for AD involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. mdpi.com Several this compound derivatives have been identified as potent inhibitors of these enzymes.

Structure-activity relationship (SAR) studies have revealed that the position of the chlorine atom on the quinazoline ring influences ChE inhibitory activity, with the 7-chloro substitution generally showing better inhibition than 6-chloro or 8-chloro substitutions. rsc.org However, specific 8-chloro derivatives have demonstrated significant activity. For instance, compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) exhibited dual ChE inhibition with IC₅₀ values of 8.6 μM for AChE and 2.6 μM for BuChE. rsc.orgresearchgate.net

The following table presents data on the cholinesterase inhibitory activity of selected chloroquinazoline derivatives:

| Compound | Substitution | AChE IC50 (μM) | BuChE IC50 (μM) |

| 8e | 7-Cl, C2 i-Pr | ~6.6 | ~0.1 |

| 8h | 8-Cl, C2 i-Pr | 8.6 | 2.6 |

| 12b | 7-Cl, C2 N,N-dimethyl | ~5.8 | 1.5 |

Inhibition of Beta-Amyloid Aggregation and Tau Protein

The aggregation of beta-amyloid (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are hallmarks of AD. mdpi.comrsc.org Quinazoline derivatives have emerged as potential inhibitors of these pathological processes.

SAR studies have indicated that the placement of the chlorine atom on the quinazoline ring affects anti-Aβ activity, with the 8-chloro substitution showing superior Aβ aggregation inhibition compared to 6-chloro and 7-chloro substitutions. rsc.org Compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was identified as a potent inhibitor of Aβ40 aggregation with an IC₅₀ of 900 nM, which is 3.6-fold more potent than the reference compound curcumin. rsc.orgresearchgate.net Furthermore, compound 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) was the most potent inhibitor of Aβ42 aggregation with an IC₅₀ of approximately 1.5 μM. rsc.orgrsc.org

Molecular docking studies suggest that these this compound derivatives orient themselves between the C- and N-terminal regions of the Aβ dimer, with hydrophobic interactions being the dominant force. rsc.org

The table below summarizes the Aβ aggregation inhibitory activity of key this compound derivatives:

| Compound | Aβ40 IC50 (μM) | Aβ42 IC50 (μM) |

| 8h | 0.9 | ~3.9-12 |

| 9h | ~4.0 | ~1.5 |

Data sourced from multiple studies. rsc.orgresearchgate.netrsc.org

Other Pharmacological Activities

The versatile quinazoline scaffold has been explored for a wide range of other pharmacological activities beyond those detailed above. researchgate.netresearchgate.netijsrst.com These include:

Antimicrobial and Antifungal Activity: Various quinazoline derivatives have been synthesized and shown to possess antibacterial and antifungal properties. researchgate.netijsrst.com For example, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine has demonstrated activity against the fungus Aspergillus flavus and the bacterium Pseudomonas. ijsrst.com

Antiviral Activity: Certain quinazoline derivatives have been investigated for their potential as antiviral agents, including activity against HIV. researchgate.netresearchgate.net

Antimalarial Activity: The quinazoline nucleus has been incorporated into compounds designed to combat malaria. researchgate.netijsrst.com

Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents. researchgate.netijsrst.com

Antihypertensive Activity: The quinazoline structure is found in some antihypertensive medications. researchgate.netresearchgate.net

Antidiabetic Activity: Research has explored the potential of quinazoline derivatives in the management of diabetes. researchgate.netresearchgate.net

Antileishmanial Activity: this compound-2,4-diamine derivatives have been investigated for their potential in treating leishmaniasis.

Monoamine Oxidase (MAO) Inhibition: As MAO is involved in the catabolism of neurotransmitters, its inhibition is a target in neurodegenerative diseases. Some quinazoline derivatives have been studied for their MAO inhibitory potential. nih.govnih.gov

This broad spectrum of biological activities underscores the importance of the this compound core in medicinal chemistry and drug discovery.

Mechanistic Studies of Biological Actions

The therapeutic potential of this compound derivatives is underpinned by their precise interactions with biological systems at the molecular and cellular levels. Mechanistic studies are crucial for elucidating how these compounds exert their effects, identifying their molecular targets, and understanding their influence on cellular pathways. This knowledge is fundamental for the rational design of more potent and selective therapeutic agents.

The biological effects of quinazoline derivatives are initiated by their binding to specific molecular targets, primarily proteins such as enzymes and receptors. Identifying and validating these targets is a cornerstone of drug discovery and development. Various derivatives of the quinazoline scaffold have been found to interact with a range of critical biological molecules.

Derivatives of the parent quinazoline structure are well-known as inhibitors of protein kinases, which are crucial regulators of cell signaling. A primary target for many 4-anilinoquinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR). nih.govscielo.br Molecular docking studies of some derivatives have shown that the quinazoline ring's nitrogen can form hydrogen bonds within the ATP binding site of the EGFR kinase domain. nih.gov Specific 8-substituted-4-morpholine-quinazoline derivatives have been designed and tested for their inhibitory activity against PI3Kα (Phosphoinositide 3-kinase α). nih.gov Other kinase targets include Aurora kinases A and B, which are essential for cell division, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. scielo.br

Beyond the well-established kinase targets, research has identified other proteins susceptible to inhibition by quinazoline-based compounds. For instance, certain iodoquinazoline derivatives have been investigated for their activity against targets like carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). researchgate.netnih.gov In the realm of cancer metastasis, p21-Activated Kinase 4 (PAK4) has emerged as a significant target. Structure-based design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and highly selective PAK4 inhibitors. acs.org Other identified targets for quinazoline derivatives include tubulin, the fundamental protein component of microtubules, and adenosine (B11128) A2A receptors. nih.gov

The table below summarizes key molecular targets identified for various quinazoline derivatives.

| Derivative Class | Molecular Target | Biological Relevance | Reference(s) |

| 4-Anilinoquinazolines | EGFR | Cell proliferation, cancer | nih.govscielo.br |

| 8-Substituted-4-morpholine-quinazolines | PI3Kα | Cell signaling, cancer | nih.gov |

| Quinazoline Derivatives | Aurora Kinases A & B | Cell division, cancer | scielo.br |

| 5-Anilinoquinazoline-8-nitro derivatives | VEGFR-2 | Angiogenesis, cancer | scielo.br |

| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 | Cell migration, cancer metastasis | acs.org |

| Iodoquinazoline-sulfonamide hybrids | CAXII, hTS, hTK | Cancer metabolism and proliferation | researchgate.netnih.gov |

| 4-(Quinazolin-4-yl)-dihydroquinoxalinones | Tubulin | Cell division, cancer | nih.gov |

| 7-Chloroquinazoline derivatives | Adenosine A2A Receptor | Intracellular signaling, inflammation |

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that alter cellular signaling pathways, ultimately leading to a specific biological response. Understanding this modulation is key to deciphering the compound's mechanism of action.

A significant body of research points to the modulation of kinase-driven signaling pathways. For example, certain quinazoline derivatives inhibit the phosphorylation of ERK1/2 and P38, which are key components of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade that regulates cell proliferation and stress responses. nih.gov The PI3K/Akt signaling pathway, a critical route for cell survival and growth, is another major pathway targeted by quinazoline derivatives, particularly those designed to inhibit PI3K isoforms. scielo.br The development of selective PAK4 inhibitors based on a 6-chloroquinazoline (B2678951) scaffold has been shown to effectively regulate PAK4-directed downstream signaling pathways, leading to potent inhibition of tumor cell migration and invasion in vitro. acs.org

In addition to interfering with signaling cascades, quinazoline derivatives can directly affect the machinery of the cell cycle. Studies have demonstrated that some 4-anilinoquinazoline compounds can arrest cell proliferation by causing cells to remain in the G0/G1 phase of the cell cycle. nih.gov Mechanistic investigations into related pyridopyrimidine compounds, which share structural similarities with quinazolines, revealed that they can induce an increase in caspase-3 levels, a key executioner enzyme in apoptosis (programmed cell death), and cause time-dependent perturbations in the cell cycle. researchgate.net Furthermore, specific chloroquinazoline derivatives have been implicated in modulating intracellular cGMP levels through the inhibition of phosphodiesterases, affecting ion transport and pH regulation in cellular compartments like the trans-Golgi network. physiology.org

Enzyme inhibition kinetics provides a quantitative description of how a compound interferes with enzyme activity. These studies are essential for characterizing the potency and mechanism of enzyme inhibitors. The primary types of reversible inhibition are competitive, noncompetitive, and uncompetitive, each with a distinct kinetic signature. sci-hub.se

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). sci-hub.selibretexts.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. sci-hub.selibretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km. sci-hub.sekhanacademy.org

Kinetic studies on various quinazoline derivatives have revealed their mechanisms of enzyme inhibition. For example, a kinetic study of a 2,4-diarylquinazoline derivative designed as an α-glucosidase inhibitor indicated a competitive mode of inhibition. eurekaselect.com Similarly, a 6-chloroquinazolinone derivative was identified as a strictly competitive inhibitor of aldehyde oxidase. enzyme-modifier.ch

The potency of an inhibitor is often quantified by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or its inhibition constant (Ki), which represents the dissociation constant of the inhibitor-enzyme complex. sci-hub.se Lower values for IC50 and Ki indicate greater potency. Research into quinazoline derivatives has yielded compounds with high potency against their target enzymes. For instance, derivatives targeting PAK4 have demonstrated Ki values in the low nanomolar range. acs.org Likewise, derivatives targeting Aurora kinases and EGFR have also shown potent inhibition with IC50 values in the nanomolar range. scielo.brmdpi.com

The table below presents kinetic data for selected quinazoline derivatives against their target enzymes.

| Derivative/Compound | Target Enzyme | Inhibition Type | Potency (K_i, K_x, or IC_50) | Reference(s) |

| Compound 8 (2,4-diarylquinazoline) | α-Glucosidase | Competitive | IC_50 = 291.5 µM | eurekaselect.com |

| 6-Chloroquinazolinone | Aldehyde Oxidase | Competitive | K_x = 5.4 µM | enzyme-modifier.ch |

| Compound 80 | Aurora Kinase A | Not Specified | IC_50 = 77 nM | scielo.br |

| Compound 80 | Aurora Kinase B | Not Specified | IC_50 = 145 nM | scielo.br |

| Compound 25 (6-chloro-4-aminoquinazoline) | PAK4 | Not Specified | K_i = 0.016 µM | acs.org |

| Compound 4g (Indole-aminoquinazoline) | EGFR-TK | Not Specified | IC_50 = 40.7 nM | mdpi.com |

Computational Chemistry Applications in 8 Chloroquinazoline Research

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow researchers to visualize and predict the three-dimensional structures and dynamic behavior of molecules. openresearchlibrary.orgmdpi.comnih.gov These methods are crucial for understanding how 8-chloroquinazoline-based compounds interact with biological targets.

Drug Design and Medicinal Chemistry Design

In the realm of drug design, molecular modeling is a cornerstone for the rational development of new therapeutic agents based on the this compound scaffold. openresearchlibrary.orgcore.ac.uk Computational techniques are employed to design and optimize derivatives with enhanced biological activity. For instance, researchers have successfully used these methods to develop 8-chloroquinazolinone-based inhibitors targeting enzymes like Poly (ADP-ribose) polymerase (PARP), which are implicated in cancer and central nervous system diseases such as Parkinson's and Alzheimer's. imperial.ac.uk

The process often involves creating a library of virtual compounds and using computational tools to predict their potential as drug candidates. researchgate.net This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. openresearchlibrary.org

Prediction of Molecular Interactions (e.g., Protein-Ligand Interactions)

A critical application of molecular modeling is the prediction and analysis of interactions between a ligand, such as an this compound derivative, and its protein target. hilarispublisher.comnih.gov Understanding these interactions is fundamental to drug action. hilarispublisher.com

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. hilarispublisher.comdiva-portal.org For example, docking studies have been instrumental in understanding how 8-chloroquinazolinone-based inhibitors bind to the active site of PARP. imperial.ac.uk These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the protein-ligand complex. hilarispublisher.comnih.gov Computational approaches can also identify "dynamic hotspots," which are key residues crucial for ligand recognition and binding. mdpi.com

| Computational Technique | Application in this compound Research | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding of this compound derivatives to protein targets. | Identification of binding modes, affinity, and key stabilizing interactions (e.g., hydrogen bonds, π-π stacking). hilarispublisher.comnih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Development of models to guide the design of new, potent inhibitors. openresearchlibrary.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of protein-ligand complexes over time. diva-portal.orgnih.gov These simulations are crucial for assessing the stability of the binding predicted by docking studies. frontiersin.orgmdpi.com

In the study of this compound derivatives, MD simulations can confirm the stability of the compound within the binding pocket of its target protein. nih.govfrontiersin.org By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can assess the structural stability of the complex. nih.govmdpi.commdpi.com For instance, a stable complex will generally exhibit minimal structural deviations throughout the simulation. frontiersin.org MD simulations have been used to support the findings from molecular docking of quinazoline (B50416) derivatives, confirming the stability of their interactions with targets like phosphodiesterase 7. nih.gov

Quantum Chemical Methods (e.g., DFT, Ab initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. rsc.orgmdpi.comrsc.org These methods are based on the principles of quantum mechanics and offer a high level of theoretical accuracy. imperial.ac.ukmdpi.com

Elucidation of Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the pathways of chemical reactions involving this compound. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction mechanism. rsc.org

For example, DFT calculations have been employed to investigate the mechanisms of reactions such as the selective oxidation of alcohols where a quinazoline derivative acts as the mediator. rsc.org These studies can provide detailed insights into the step-by-step process of the reaction, which is often difficult to determine experimentally. rsc.org Isotope labeling experiments can be used in conjunction with DFT calculations to further validate the proposed mechanisms. rsc.org

Prediction of Reactivity and Selectivity

Quantum chemical methods can predict the reactivity and selectivity of different positions on the this compound ring system. nih.govnih.gov Descriptors derived from these calculations, such as molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), can explain and predict where chemical reactions are most likely to occur. researchgate.netnih.gov

In the context of polysubstituted quinazolines, theoretical calculations have been used to explain the selectivity observed in cross-coupling reactions. For instance, in di-halogenated quinazolines, the reactivity of different halogen-substituted positions can be rationalized. mdpi.com DFT calculations have shown that for a molecule like 6-bromo-2,4-dichloroquinazoline, the C(4)-Cl bond is more reactive in metal-catalyzed cross-coupling than the Csp2-Br bond, despite the latter having a lower bond dissociation energy. mdpi.com This increased reactivity is attributed to electronic effects, such as the α-nitrogen effect, which makes the C4 position more electrophilic. mdpi.commdpi.com

| Quantum Chemical Method | Application in this compound Research | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. rsc.orgnih.gov | Transition state energies, reaction pathways, molecular electrostatic potential, HOMO-LUMO gaps. researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Investigating photophysical properties. researchgate.net | Electronic absorption and emission spectra. mdpi.com |

| Ab initio Methods | High-accuracy calculations of molecular properties. peerj.com | Benchmark reaction energies and structural parameters. peerj.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are expressed as mathematical equations that relate predictor variables, such as physico-chemical properties or molecular descriptors, to the biological response. wikipedia.org The goal of QSAR is to predict the activity of new, untested compounds and to understand the structural features that are crucial for their biological effects. nih.govspu.edu.sy

In the context of this compound research, QSAR studies have been instrumental in understanding how different substituents on the quinazoline ring influence their therapeutic properties. For instance, a study on chloroquinazolines as anti-amyloid beta (Aβ) aggregation agents revealed that the position of the chlorine atom significantly impacts activity. The general trend for both Aβ40 and Aβ42 aggregation inhibition was found to be 8-Cl > 7-Cl > 6-Cl. rsc.org

Specifically, within a series of C4 phenethylamine-based chloroquinazolines, the 8-chloro derivatives consistently demonstrated superior Aβ aggregation inhibition. rsc.org Compound 8h (8-Cl, C2 i-Pr) was identified as the most potent inhibitor of Aβ40 aggregation with an IC50 of 900 nM. rsc.org Furthermore, compound 9h (8-chloro, C2 i-Pr with a C4 3,4-dimethoxylphenethylamine substituent) was a potent dual inhibitor of both Aβ40 and Aβ42 aggregation. rsc.org These findings highlight the importance of the 8-chloro substitution for this particular biological activity.

QSAR models are typically validated using statistical parameters such as the coefficient of determination (r²), which should ideally be greater than 0.8 to be considered a good fit. spu.edu.sy These validated models can then be used to guide the synthesis of new derivatives with potentially enhanced activity.

Table 1: Activity of this compound Derivatives in Aβ Aggregation Inhibition

| Compound | Substituents | Aβ40 IC₅₀ (µM) | Aβ42 IC₅₀ (µM) |

|---|---|---|---|

| 8h | 8-Cl, C2 i-Pr, C4 phenethylamine | 0.9 | ~3.9-12 |

| 9h | 8-Cl, C2 i-Pr, C4 3,4-dimethoxylphenethylamine | ~4.0 | ~1.5 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for their ability to interact with a specific biological target.

In research involving this compound derivatives, molecular docking has provided valuable insights into their mode of action at the atomic level. For example, in the study of Aβ aggregation inhibitors, docking simulations were performed on the Aβ dimer model. The results indicated that the this compound template orients itself between the C- and N-terminal regions of the Aβ peptide. rsc.org The C4-phenethylamine substituent was positioned near the turn region (Asp23-Gly29), and the binding was further stabilized by hydrophobic interactions. rsc.org

Molecular docking studies have also been crucial in the development of this compound derivatives as inhibitors of other enzymes. For instance, docking has been used to predict the binding of these compounds to the ATP binding site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com These studies help in rationalizing the observed structure-activity relationships and in designing new compounds with improved binding affinity and selectivity.

The output of a docking study is often a "docking score," which estimates the binding affinity of the ligand for the receptor. physchemres.org While these scores are valuable for ranking compounds, they are predictions and require experimental validation.

Table 2: Key Interactions of this compound Derivatives from Molecular Docking

| Compound Class | Target | Key Binding Interactions |

|---|---|---|

| C4 phenethylamine-based chloroquinazolines | Aβ dimer | Orientation between C- and N-terminal regions, hydrophobic interactions |

In Silico ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are computational methods used to predict the pharmacokinetic and toxicological properties of drug candidates early in the discovery process. biointerfaceresearch.combrazilianjournals.com.br These predictions help in identifying compounds with potentially poor ADMET profiles, thus reducing the likelihood of late-stage failures in drug development.

For novel this compound derivatives, in silico ADMET profiling is an essential step. Researchers have utilized these methods to evaluate the drug-likeness of newly synthesized compounds. researchgate.net For instance, a study on nih.govrsc.orgnih.govtriazolo[4,3-c]quinazoline derivatives, which can be derived from chloroquinazolines, established their in silico ADMET profiles. The results indicated that the most active derivatives displayed very good predicted ADMET properties, suggesting their potential as viable drug candidates. researchgate.net

These computational models assess various parameters, including but not limited to, aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for mutagenicity. physchemres.org By flagging potential liabilities early on, medicinal chemists can prioritize which compounds to advance for further preclinical and clinical development.

Table 3: Predicted ADMET Properties for Active nih.govrsc.orgnih.govtriazolo[4,3-c]quinazoline Derivatives

| Derivative | Predicted ADMET Profile |

|---|---|

| 6f | Very good |

| 7a | Very good |

| 7b | Very good |

| 8 | Very good |

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways

While established methods for the synthesis of 8-chloroquinazoline and its derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic pathways remains a critical area of research. Future efforts could focus on:

Alternative Catalytic Systems: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions. This could involve the use of microwave irradiation to facilitate reactions, as has been demonstrated in the synthesis of some quinazoline (B50416) derivatives. chim.it

Flow Chemistry: Implementing flow chemistry techniques could offer better control over reaction parameters, leading to higher purity products and easier scalability.

C-H Functionalization: Direct C-H functionalization of the quinazoline core represents a powerful strategy for introducing diverse substituents without the need for pre-functionalized starting materials, streamlining the synthetic process. chim.it

Recent research has highlighted the reactivity of chloro-substituted quinazolines and their utility in creating diverse derivatives. For instance, the reaction of 2-ethoxy-4-chloroquinazoline with various nucleophiles has been explored to generate novel quinazoline structures. researchgate.netresearchgate.net Further investigation into the reactivity of the chloro-substituent at the 8-position could unlock new avenues for derivatization.

A notable synthetic approach involves the use of 6,7-dimethoxy-3H-quinazolin-4-one as a starting material for the synthesis of related anticancer drugs. ukm.my Adapting such multi-step syntheses, which include chlorination and nucleophilic aromatic substitution, could be applied to generate novel this compound analogues. ukm.my The development of synthetic routes that avoid the need for protecting and deprotecting functional groups would also be highly advantageous. ukm.my

Exploration of Hybrid Molecules Incorporating this compound

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacophores has shown significant promise in developing compounds with enhanced or multi-target biological activities. tandfonline.com This approach can lead to improved efficacy, reduced toxicity, and the potential to overcome drug resistance. acs.org

Future research in this area could explore hybridization with:

Natural Products: Conjugating this compound with natural products known for their biological activity, such as artemisinin, could yield hybrids with potent and broad-spectrum therapeutic effects. acs.orgmdpi.com

Other Heterocyclic Moieties: The combination of the quinazoline core with other heterocyclic systems like triazoles, indoles, and thiazoles has already resulted in promising anticancer agents. acs.orgmdpi.comresearchgate.net Further exploration of different heterocyclic partners is warranted. For instance, indole-aminoquinazoline hybrids have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR). mdpi.com

Targeted Moieties: Incorporating moieties that specifically target certain cell types or proteins could lead to more selective and potent therapeutic agents.

The development of quinazoline-based hybrid molecules has been shown to yield compounds with diverse biological activities, including anticancer, anti-HIV, and antimalarial properties. tandfonline.comacs.orgfrontiersin.org

Advanced Mechanistic Investigations of Biological Activity

A deeper understanding of how this compound derivatives exert their biological effects at a molecular level is crucial for rational drug design. Future research should employ advanced techniques to elucidate their mechanisms of action.

This includes:

Structural Biology: X-ray crystallography and cryo-electron microscopy studies can provide detailed insights into the binding interactions between this compound-based inhibitors and their target proteins.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding affinities and help to understand the structure-activity relationships (SAR) of these compounds. nih.gov These in silico methods can guide the design of more potent and selective inhibitors.

Omics Technologies: Genomics, proteomics, and metabolomics can be used to identify the cellular pathways and networks affected by this compound derivatives, providing a comprehensive view of their biological impact.

Studies have already shown that the substitution pattern on the quinazoline ring significantly influences biological activity. For example, the placement of a chloro group can impact the inhibitory activity against various enzymes and cell lines. dovepress.com Advanced mechanistic studies can further refine our understanding of these structure-activity relationships.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and development of new drugs based on the this compound scaffold. cncb.ac.cnmednexus.orgresearchgate.net These computational tools can be applied to:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel this compound derivatives, including their efficacy and potential toxicity. researchgate.netmdpi.com

De Novo Drug Design: Generative models can design new this compound-based molecules with desired pharmacological profiles.

Retrosynthetic Analysis: AI can assist in planning efficient synthetic routes for target molecules. cncb.ac.cn

The use of ML can help identify promising candidates in the early stages of drug development, reducing the time and cost associated with traditional screening methods. mednexus.orgnih.gov By analyzing complex datasets, AI can uncover hidden patterns and relationships that may not be apparent through conventional analysis. mdpi.com

Design of Multi-target Therapeutic Agents

Given the complexity of many diseases, such as cancer and neurodegenerative disorders, agents that can simultaneously modulate multiple biological targets offer a significant therapeutic advantage. researchgate.netnih.govmdpi.com The this compound scaffold is an excellent starting point for the design of such multi-target drugs.

Future research should focus on designing this compound derivatives that can interact with multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, a single compound could be designed to inhibit both cholinesterases and β-amyloid aggregation. researchgate.net Similarly, in cancer therapy, multi-target agents could inhibit various receptor tyrosine kinases (RTKs) and other key signaling proteins involved in tumor growth and angiogenesis. nih.gov

The design of these multi-target agents requires a careful balance of activities to ensure efficacy against all targets without causing off-target toxicity.

Q & A

Q. How to address batch-to-batch variability in this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。